4-(氯甲基)-1-异丁基-3-(噻吩-3-基)-1H-吡唑

描述

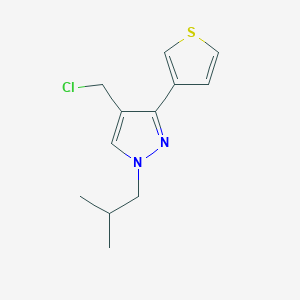

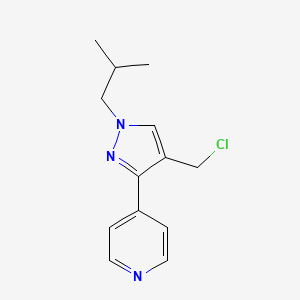

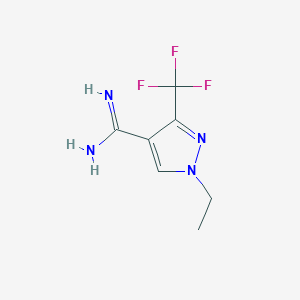

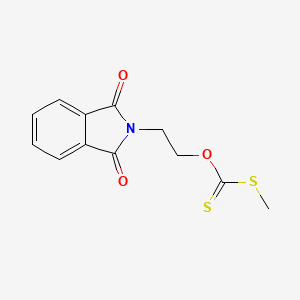

The compound “4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Attached to this ring is a thiophene group, another type of aromatic compound that contains sulfur . The molecule also has a chloromethyl group and an isobutyl group attached to it.

Chemical Reactions Analysis

Thiophene compounds are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The exact reactions that this compound would undergo would depend on the conditions and the reagents present.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Thiophene compounds are generally soluble in organic solvents but insoluble in water . They also tend to have relatively low melting points .科学研究应用

医药化学: 抗癌特性

噻吩衍生物因其潜在的抗癌特性而被广泛研究。噻吩环的存在有助于化合物的生物活性,使其成为药物设计中宝贵的支架。 例如,某些基于噻吩的分子表现出显著的抗癌活性,这对开发新的化疗药物至关重要 .

材料科学: 有机半导体

在材料科学领域,像我们研究的化合物这样的噻吩衍生物在有机半导体的进步中起着至关重要的作用。 这些化合物用于制造有机场效应晶体管 (OFET) 和有机发光二极管 (OLED),它们是现代电子设备中的重要组成部分 .

腐蚀抑制

噻吩衍生物也因其作为腐蚀抑制剂的作用而闻名。 它们在工业化学中用于防止金属的劣化,这对延长金属结构和部件的寿命至关重要 .

药理学: 抗炎和镇痛作用

噻吩衍生物的药理学意义延伸到它们的抗炎和镇痛作用。 这些特性使它们成为开发非甾体抗炎药 (NSAID) 的候选药物,为疼痛和炎症提供替代治疗方法 .

抗菌活性

噻吩化合物已显示出对多种病原体的抗菌活性。 这包括对铜绿假单胞菌等细菌和黑曲霉和灰绿曲霉等真菌的活性,突出了它们作为抗菌剂的潜力 .

麻醉应用

一些噻吩衍生物被用作麻醉剂。例如,阿替卡因,它含有一个噻吩环,在欧洲用作牙科麻醉剂。 它充当电压门控钠通道阻滞剂,这对麻醉的开始至关重要 .

未来方向

作用机制

Target of Action

For instance, some thiophene derivatives are known to act as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers .

Mode of Action

Based on the properties of similar thiophene derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

For instance, they have been associated with anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

Thiophene derivatives have been associated with a variety of biological effects, including anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

属性

IUPAC Name |

4-(chloromethyl)-1-(2-methylpropyl)-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2S/c1-9(2)6-15-7-11(5-13)12(14-15)10-3-4-16-8-10/h3-4,7-9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKQKPDAKQPQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CSC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

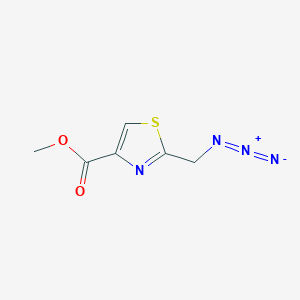

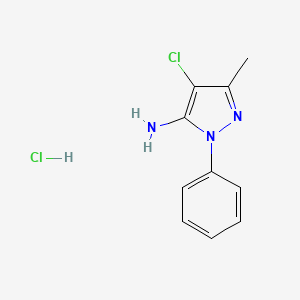

![2-Chloro-1-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1482681.png)